molecular formula C14H14BrN B13199818 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine

2-[3-(2-Bromophenyl)phenyl]ethan-1-amine

Cat. No.: B13199818
M. Wt: 276.17 g/mol
InChI Key: SOEAIUHPCVJNQD-UHFFFAOYSA-N
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Description

2-[3-(2-Bromophenyl)phenyl]ethan-1-amine is a synthetic phenethylamine derivative of interest in medicinal chemistry and neuroscience research. As a member of the substituted phenethylamine class, it shares a structural backbone with key neurotransmitters and various psychoactive compounds that act on monoamine systems in the brain . This compound features a biphenyl core with a bromine substituent, a structure that researchers investigate for its potential interaction with serotonin receptors, particularly the 5-HT 2A receptor (5-HT 2A R) . Modifications to the phenethylamine scaffold, such as the introduction of halogen atoms and additional aromatic rings, are known to significantly influence receptor binding affinity and functional activity . Consequently, this amine serves as a valuable chemical tool for studying the structure-activity relationships of serotonin receptor agonists and may contribute to the development of novel neuropharmacological probes. The presence of the bromine atom also makes it a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

2-[3-(2-bromophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H14BrN/c15-14-7-2-1-6-13(14)12-5-3-4-11(10-12)8-9-16/h1-7,10H,8-9,16H2

InChI Key

SOEAIUHPCVJNQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)Br

Origin of Product

United States

Transition Metal Catalyzed Asymmetric Hydrogenation

One of the most efficient and atom-economical methods for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines or enamines. acs.orgnih.gov This approach involves the use of a chiral transition-metal catalyst to stereoselectively add hydrogen across a C=N double bond.

A plausible synthetic precursor to the target amine would be the corresponding imine, formed by the condensation of 2-[3-(2-bromophenyl)phenyl]acetaldehyde with a suitable nitrogen source, or the corresponding enamine. This intermediate could then be subjected to asymmetric hydrogenation. Iridium, rhodium, and palladium complexes with chiral phosphine (B1218219) ligands are commonly employed for this transformation. acs.orgdicp.ac.cn The choice of metal and ligand is crucial for achieving high enantioselectivity.

For instance, iridium catalysts bearing chiral bisphosphine ligands have demonstrated high efficiency in the hydrogenation of various N-alkyl and N-aryl imines, often providing the desired chiral amines with excellent enantiomeric excess (ee). nih.gov

Key Features of Asymmetric Hydrogenation:

High Atom Economy: The primary reagents are the substrate and hydrogen gas, minimizing waste. acs.org

Catalytic Nature: Only a small amount of the chiral catalyst is required.

High Enantioselectivity: With appropriate catalyst selection, ee values often exceed 90-99%. nih.govdicp.ac.cn

Table 1: Representative Catalysts for Asymmetric Imine Hydrogenation
Catalyst TypeCommon Chiral LigandsTypical SubstratesReported Enantioselectivity
Iridium-based(S,S)-f-Binaphane, SEGPHOS, BINAPN-Aryl and N-Alkyl IminesOften >90% ee
Rhodium-basedDIPAMP, DuPhos, JosiPhosEnamides, N-Acetyl EnaminesUp to >99% ee
Palladium-based(S,S)-f-binaphaneCyclic N-SulfonyliminesExcellent yields and ee

Chiral Resolution of Racemic Amine

For a primary amine like 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine, chiral carboxylic acids are the resolving agents of choice. Commonly used agents include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.orglibretexts.org

The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. One diastereomeric salt will preferentially crystallize from the solution due to lower solubility. rsc.org After separation by filtration, the desired enantiomer of the amine is recovered by treating the salt with a base to remove the resolving agent. The other enantiomer can often be recovered from the mother liquor.

Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentChemical ClassSeparation Principle
(+)- or (-)-Tartaric AcidChiral Dicarboxylic AcidFormation of diastereomeric salts with differing solubilities.
(R)- or (S)-Mandelic AcidChiral α-Hydroxy AcidFormation of diastereomeric salts with differing solubilities.
(+)- or (-)-Camphor-10-sulfonic acidChiral Sulfonic AcidFormation of diastereomeric salts with differing solubilities.

Enzymatic Kinetic Resolution

Development of One-Pot and Multicomponent Reactions for Related Chemical Architectures

One-pot and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that enhance efficiency by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates. This approach saves time, resources, and reduces waste.

While a specific multicomponent reaction for the direct synthesis of 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine is not extensively documented, the principles of MCRs are widely applied to the synthesis of its core structures. MCRs are particularly effective for creating highly functionalized molecules from simple precursors. nih.govbeilstein-journals.org For instance, imine-based MCRs like the Strecker or Petasis reactions are foundational for synthesizing α-amino acids and β-amino alcohols, which are related to the target's phenethylamine (B48288) moiety. nih.gov

A plausible one-pot strategy for the biphenyl (B1667301) core could involve a sequential borylation and Suzuki-Miyaura coupling. pharmtech.com In this approach, an aryl halide is first converted to an arylboronate ester, which then reacts in the same pot with the second aryl halide partner without isolation.

Another relevant approach is the three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide, which can be selectively catalyzed to form different products, demonstrating the versatility of one-pot systems in constructing complex amine-containing scaffolds. rsc.org Similarly, copper-catalyzed Ullmann-type reactions have been developed for one-pot amination of bromo-polyheteroaryls, showcasing efficient C-N bond formation. nih.gov

Reaction TypeDescriptionRelevance to Target StructureKey Advantages
Sequential Borylation/Suzuki Coupling A one-pot procedure where an aryl halide is first borylated and then coupled with another aryl halide without isolating the boronate intermediate. pharmtech.comForms the central 3-(2-bromophenyl)phenyl core efficiently.Reduces unit operations, minimizes waste, improves overall yield.
Petasis Borono-Mannich Reaction A three-component reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.govCould be adapted to construct the 2-phenylethanamine side chain from precursors.High atom economy, operational simplicity, broad substrate scope.
Kabachnik–Fields Reaction A three-component reaction to form α-aminophosphonates from an aldehyde or ketone, an amine, and a phosphonate. beilstein-journals.orgDemonstrates MCR potential for amine synthesis, though not directly for the target.Convergent synthesis of complex molecules from simple starting materials.

Innovation in Catalyst Systems and Ligand Design for Enhanced Synthetic Efficiency

The construction of the this compound backbone heavily relies on cross-coupling reactions, primarily the Suzuki-Miyaura reaction for the C-C bond forming the biphenyl unit. mdpi.comnih.gov The efficiency of these reactions is critically dependent on the catalyst system, which comprises a metal precursor and a supporting ligand.

Significant advancements have been made in developing highly active palladium catalysts. The evolution from simple phosphine (B1218219) ligands like triphenylphosphine (B44618) to sterically hindered and electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald-type ligands) has been transformative. nih.govrsc.org These advanced ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—enabling reactions to proceed at lower temperatures, with lower catalyst loadings, and with more challenging substrates like aryl chlorides. nih.gov

The table below summarizes various palladium-based catalyst systems used for Suzuki-Miyaura cross-coupling, which is the key step for synthesizing the biphenyl core of the target molecule.

Catalyst PrecursorLigandSolventBaseTemp (°C)Yield (%)Reference
Pd(OAc)₂SPhosToluene/H₂OK₃PO₄100>95 nih.gov
Pd₂(dba)₃XPhosDioxaneK₃PO₄80>98 nih.gov
Na₂PdCl₄DTBPPSEthanol/H₂OK₃PO₄70High acs.org
Pd/CNoneTolueneK₃PO₄10097 mdpi.com
G-COOH-Pd-10NoneDMF/H₂OK₂CO₃110>90 mdpi.com

Beyond palladium, there is a growing interest in using more sustainable and cost-effective first-row transition metals like nickel, copper, and iron as catalysts for cross-coupling reactions. pharmtech.comnih.gov Nickel catalysts, in particular, have shown great promise in C-C and C-N coupling reactions. rsc.org Furthermore, photocatalytic methods using nickel have emerged, enabling cross-electrophile coupling of aryl iodides with aliphatic aziridines to form β-phenethylamine scaffolds under mild conditions. nih.govacs.org

Integration of Green Chemistry Principles in Synthetic Route Development

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comejcmpr.com For a molecule like this compound, applying these principles is crucial, especially in a pharmaceutical context.

Key green chemistry strategies applicable to this synthesis include:

Use of Aqueous Media: Traditional cross-coupling reactions often use volatile and toxic organic solvents. Significant progress has been made in performing Suzuki-Miyaura reactions in water. For example, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been used for the synthesis of biphenyl compounds in pure water at room temperature with high yields. researchgate.net Such systems often facilitate catalyst recycling.

Heterogeneous and Recyclable Catalysts: Supporting palladium nanoparticles on materials like modified graphene or polymers allows for the catalyst to be easily separated from the reaction mixture and reused, reducing heavy metal waste and cost. mdpi.comresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent (neat) or under mechanochemical (grinding) conditions represents an ideal green approach by minimizing solvent waste. mdpi.comflinders.edu.au

Biocatalysis: The synthesis of the chiral amine moiety could potentially be achieved using enzymes like transaminases (ATAs). Biocatalysis operates under mild aqueous conditions, offering high enantioselectivity and reducing the need for protecting groups and harsh reagents. rsc.org

Green ApproachDescriptionExample ApplicationEnvironmental Benefit
Aqueous Synthesis Using water as the reaction solvent instead of organic solvents.Suzuki-Miyaura coupling using a water-soluble PdCl₂ nanocatalyst. researchgate.netReduces use of volatile organic compounds (VOCs); non-toxic, non-flammable.
Recyclable Catalysts Immobilizing the metal catalyst on a solid support.Pd nanoparticles on COOH-modified graphene for Suzuki coupling. mdpi.comMinimizes heavy metal contamination in the final product and waste streams; lowers cost.
Flow Chemistry Performing reactions in a continuous-flow reactor.Photocatalytic B-alkyl Suzuki-Miyaura cross-coupling. uva.nlEnhances safety, scalability, and efficiency; allows for precise control of reaction parameters.
Biocatalysis Using enzymes to catalyze specific reaction steps.Transaminase-mediated synthesis of a chiral amine from a ketone precursor. rsc.orgHigh selectivity, mild reaction conditions (room temp, neutral pH), biodegradable catalyst.

Scalability and Process Development Considerations for Chemical Synthesis

Translating a synthetic route from a laboratory scale to industrial production presents numerous challenges. acs.org For the synthesis of this compound, particularly if it were an active pharmaceutical ingredient (API), process development would focus on ensuring the synthesis is robust, safe, cost-effective, and consistently produces the material of the required purity. nih.gov

Key considerations for the scale-up of the pivotal Suzuki-Miyaura coupling step include:

Reagent Stoichiometry and Cost: On a large scale, using a large excess of one reagent is often not economically viable. Optimization studies aim to use reagents in near-stoichiometric amounts. acs.org The choice of boron source (boronic acid vs. more stable boronate esters) also impacts cost and stability. acs.org

Catalyst Loading and Removal: Minimizing the concentration of the expensive palladium catalyst is a primary goal. However, lowering the catalyst loading can lead to slower or incomplete reactions. A critical aspect of pharmaceutical process chemistry is the removal of residual palladium from the final API to meet strict regulatory limits (often in the low ppm range). researchgate.netrsc.org This requires dedicated purification steps like treatment with metal scavengers or activated carbon.

Reaction Kinetics and Impurity Control: Side reactions, such as the hydrolysis of the boronic acid (protodeboronation) or starting materials, can become significant on a large scale. acs.org Understanding the reaction kinetics is crucial to optimize reaction time and temperature to maximize product formation while minimizing impurities. For example, in the synthesis of Lanabecestat, increasing the reaction temperature led to a faster Suzuki reaction, which reduced the formation of a key hydrolysis impurity. acs.org

Process Safety and Engineering: Factors like heat transfer become critical on a large scale. The choice of solvent must balance reaction performance with safety considerations like flash point and toxicity. researchgate.net The development often transitions from batch reactors to continuous-flow systems, which can offer better control over reaction parameters and improved safety. uva.nl

A multidisciplinary approach involving chemists and chemical engineers is essential to develop a large-scale process that is both efficient and reliable. acs.org

Chemical Reactivity and Subsequent Derivatization of 2 3 2 Bromophenyl Phenyl Ethan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH2) on the ethanamine side chain is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This functionality is the site of numerous derivatization reactions.

N-Alkylation: The primary amine can react with alkyl halides through nucleophilic aliphatic substitution to yield secondary and tertiary amines. orientjchem.org The reaction's outcome can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary amine, potentially leading to overalkylation and the formation of a mixture of products, including quaternary ammonium (B1175870) salts. However, selective mono-alkylation can be achieved by carefully controlling stoichiometry and reaction conditions. For instance, related N-alkylation of amines with biphenyloxyalkyl bromides has been successfully demonstrated. nih.gov

N-Acylation: The reaction of the primary amine with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids is a robust and high-yielding method for the formation of stable amide bonds. orientjchem.orgresearchgate.net This transformation is fundamental in organic synthesis. For example, studies on 2-amino biphenyl (B1667301) have shown its effective condensation with various acid chlorides to form the corresponding N-substituted (biphenyl) amides. orientjchem.org This type of reaction is expected to proceed efficiently for 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine. The resulting N-acyl derivatives are often key intermediates for subsequent intramolecular cyclization reactions.

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The careful control of pH is crucial for optimizing the rate of imine formation. These C=N double bond-containing compounds are valuable intermediates in various synthetic transformations.

Amide Linkage: As mentioned in section 4.1.1, amide bond formation is a highly reliable reaction for primary amines. Modern coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the reaction between a carboxylic acid and the amine under mild conditions, avoiding the need for highly reactive acyl chlorides. mdpi.commdpi.com This method is particularly useful for synthesizing complex molecules with sensitive functional groups. researchgate.netmdpi.com

Urethane Linkage: The primary amine can react with chloroformates (e.g., ethyl chloroformate) or isocyanates to form carbamates (urethanes). This reaction provides a stable linkage and is often used to introduce protecting groups on the nitrogen atom or to build more complex molecular frameworks.

The nucleophilic nature of the primary amine allows it to react with a wide array of electrophilic reagents. Besides the alkyl and acyl halides already discussed, these include:

Sulfonyl Chlorides: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields stable sulfonamides.

Michael Acceptors: The amine can undergo conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds.

Epoxides: Nucleophilic attack on the carbon of an epoxide ring leads to the formation of β-amino alcohols.

Transformations of the Aryl Bromide Moiety

The 2-bromophenyl group is a classic substrate for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated, most commonly by a palladium catalyst, to form new carbon-carbon bonds, significantly increasing molecular complexity. The presence of the unprotected amine group elsewhere in the molecule is often well-tolerated in these reactions. rsc.orgscirp.orgresearchgate.netscirp.org

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edu The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including unprotected amines. rsc.org Coupling this compound with various arylboronic acids would yield complex terphenyl derivatives. Research on unprotected ortho-bromoanilines has demonstrated the feasibility of this transformation, providing good to excellent yields. rsc.org

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventYield (%)
12-BromoanilinePhenylboronic acidPd(OAc)2 / SPhosK3PO4Dioxane/H2O95
23-Bromo-2-aminopyridine4-Methoxyphenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O88
34-BromoanilineBenzylboronic acid pinacol (B44631) esterPd(OAc)2 / RuPhosK3PO4Dioxane/H2O75

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Unprotected Amine Functionality. Data is illustrative of typical reaction outcomes for analogous substrates.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org This method is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to arylalkynes. organic-chemistry.org Applying this to the target molecule would introduce an alkyne functionality, a versatile handle for further transformations such as click chemistry or conversion to other functional groups. Studies on 2-amino-3-bromopyridines show that this coupling proceeds in moderate to excellent yields in the presence of the free amino group. scirp.orgscirp.org

EntryAryl HalideAlkyneCatalyst SystemBaseSolventYield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2/PPh3/CuIEt3NDMF96
22-Amino-3-bromopyridine1-HeptynePd(CF3COO)2/PPh3/CuIEt3NDMF85
32-Amino-3-bromopyridine3-Butyn-1-olPd(CF3COO)2/PPh3/CuIEt3NDMF78

Table 2: Representative Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine. Data adapted from Zhu, Q. et al. (2017). scirp.orgscirp.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.govlibretexts.org This reaction is a powerful tool for C-C bond formation and could be used to append various vinylic groups to the 2-bromophenyl moiety of the molecule. The reaction typically proceeds via oxidative addition, migratory insertion, and β-hydride elimination steps. nih.govlibretexts.org

A particularly relevant transformation for this compound is the potential for intramolecular cyclization. Following N-acylation, an intramolecular Heck reaction could be employed to form a C-C bond between the aryl bromide position and the ethanamine side chain, leading to the synthesis of dihydrophenanthridine scaffolds. Such strategies are pivotal in the synthesis of phenanthridine (B189435) alkaloids and related heterocyclic compounds. beilstein-journals.orgnih.govwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org

In the case of this compound, the phenyl ring bearing the bromine atom lacks any strong electron-withdrawing substituents. The other phenyl ring contains an activating ethylamine (B1201723) group and a deactivating (by induction) phenyl substituent. Consequently, the carbon-bromine bond is not sufficiently activated for SNAr reactions to proceed under standard laboratory conditions. masterorganicchemistry.com Attempts to displace the bromide with common nucleophiles such as alkoxides, amides, or cyanides would likely be unsuccessful or require extremely harsh conditions (i.e., high temperatures and pressures), which could lead to decomposition or undesired side reactions.

The table below outlines potential SNAr reactions, though their practical application for this specific compound is expected to be very limited due to the lack of activation.

Nucleophile (Nu⁻)Reagent ExamplePotential ProductExpected Reactivity
HydroxideSodium Hydroxide (NaOH)2'-[3-(2-aminoethyl)phenyl]biphenyl-2-olVery Low / Requires Extreme Conditions
AlkoxideSodium Methoxide (NaOCH₃)2'-Methoxy-3-(2-aminoethyl)biphenylVery Low / Requires Extreme Conditions
AmideSodium Amide (NaNH₂)2'-[3-(2-aminoethyl)phenyl]biphenyl-2-amineVery Low / Requires Extreme Conditions
CyanideSodium Cyanide (NaCN)2'-[3-(2-aminoethyl)phenyl]biphenyl-2-carbonitrileVery Low / Requires Extreme Conditions

Metal-Halogen Exchange Reactions for Organometallic Intermediates

A significantly more viable strategy for functionalizing the brominated ring is through metal-halogen exchange. wikipedia.org This powerful reaction converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic intermediate. ias.ac.in This is typically achieved by treating the compound with strong organometallic bases, most commonly organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures in an inert solvent such as tetrahydrofuran (B95107) (THF). nih.gov The acidic proton of the primary amine must first be protected or a second equivalent of the organolithium reagent must be used.

The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence provides a versatile route to a diverse range of derivatives. researchgate.net

Below is a table detailing potential derivatizations via metal-halogen exchange followed by electrophilic quench.

Step 1: ReagentStep 2: ElectrophileReagent ExampleProduct Class
n-BuLiAldehydeAcetaldehyde (CH₃CHO)Secondary Alcohol
n-BuLiKetoneAcetone ((CH₃)₂CO)Tertiary Alcohol
n-BuLiEsterEthyl Acetate (B1210297) (CH₃COOEt)Ketone (after hydrolysis)
n-BuLiCarbon DioxideCO₂ (gas)Carboxylic Acid
n-BuLiAlkyl HalideIodomethane (CH₃I)Methylated Biphenyl
n-BuLiBorate (B1201080) EsterTrimethyl borate (B(OCH₃)₃)Boronic Acid (after hydrolysis)
n-BuLiDisulfideDimethyl disulfide (CH₃SSCH₃)Thioether

Reactivity of the Unsubstituted Phenyl Ring within the Biphenyl System

The second phenyl ring, which bears the ethan-1-amine side chain, is susceptible to electrophilic aromatic substitution. The outcome of these reactions is directed by the existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The regioselectivity of the reaction is governed by the electronic properties of the substituents already present on the ring. pearson.compearson.com In this compound, the key directing groups on the unsubstituted ring are the ethan-1-amine side chain and the 2-bromophenyl group.

Ethan-1-amine Group : The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

2-Bromophenyl Group : This group, located at the 3-position, is generally deactivating due to the inductive effect of the bromine and the phenyl ring itself. It will sterically hinder the adjacent positions.

A critical consideration is the reaction conditions. Under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the primary amine will be protonated to form an ammonium (-NH₃⁺) group. The ammonium group is strongly deactivating and a meta-director.

Assuming the amine is protected (e.g., as an amide) to prevent protonation, substitution will be directed to the positions ortho and para to the side chain (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent 2-bromophenyl group. Therefore, substitution is most likely to occur at the 4- and 6-positions.

ReactionReagentsElectrophile (E⁺)Predicted Major Product(s) (Amine Protected)
NitrationHNO₃ / H₂SO₄NO₂⁺4-Nitro and 6-Nitro derivatives
HalogenationBr₂ / FeBr₃Br⁺4-Bromo and 6-Bromo derivatives
SulfonationFuming H₂SO₄SO₃4-Sulfonic acid and 6-Sulfonic acid derivatives
Friedel-Crafts AcylationCH₃COCl / AlCl₃CH₃CO⁺4-Acetyl and 6-Acetyl derivatives

Oxidation and Reduction Transformations at the Biphenyl Core

The biphenyl core is generally robust and resistant to oxidation and reduction under mild conditions. rsc.org However, forcing conditions can lead to transformations.

Reduction : Catalytic hydrogenation using hydrogen gas (H₂) with catalysts like palladium (Pd), platinum (Pt), or rhodium (Rh) can lead to several outcomes. Under mild conditions, hydrodebromination (replacement of Br with H) may occur. Under more vigorous conditions (high pressure and temperature), one or both of the aromatic rings can be reduced to their corresponding cyclohexyl rings.

Oxidation : The biphenyl system is stable to most common oxidizing agents. youtube.com Strong oxidants like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under harsh conditions are more likely to oxidize the ethylamine side chain or cause degradative cleavage of the aromatic rings rather than effect a controlled transformation of the biphenyl core itself.

TransformationReagents & ConditionsPotential Outcome(s)
ReductionH₂, Pd/C, 1 atmHydrodebromination to yield 2-[3-(phenyl)phenyl]ethan-1-amine
ReductionH₂, Rh/C, high pressure/tempHydrogenation of one or both rings to form cyclohexyl derivatives
OxidationKMnO₄, heatDegradation of the molecule, potential cleavage of the side chain and/or rings

Cyclization and Annulation Reactions Leading to Fused Ring Systems

The 2-phenylethanamine structural motif is a classic precursor for the synthesis of nitrogen-containing fused ring systems, particularly isoquinoline (B145761) derivatives. mdpi.com These intramolecular cyclization reactions involve the primary amine acting as a nucleophile, attacking an electrophilic center that is subsequently formed on the side chain, followed by an electrophilic attack on the aromatic ring.

Two prominent examples are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction : This involves acylation of the primary amine to form an amide, followed by acid-catalyzed cyclization and dehydration to yield a 3,4-dihydroisoquinoline.

Pictet-Spengler Reaction : This is the condensation of the phenethylamine (B48288) with an aldehyde or ketone, forming a Schiff base (imine), which then undergoes acid-catalyzed cyclization to form a tetrahydroisoquinoline.

For this compound, the cyclization would occur onto the phenyl ring bearing the side chain. The cyclization can proceed to either the C2 or C4 position. The large 2-bromophenyl substituent at C3 would likely create significant steric hindrance for cyclization at C2, favoring annulation at the C4 position.

Reaction TypeStep 1 ReagentStep 2 ReagentFused Ring System Formed
Bischler-NapieralskiAcetyl ChloridePOCl₃, heat5-(2-Bromophenyl)-8-methyl-3,4-dihydroisoquinoline
Pictet-SpenglerFormaldehyde (CH₂O)HCl or Trifluoroacetic acid6-(2-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline
Pictet-SpenglerAcetaldehyde (CH₃CHO)HCl or Trifluoroacetic acid6-(2-Bromophenyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline

These cyclization strategies provide a powerful means to construct complex, polycyclic architectures from the relatively simple this compound precursor, opening avenues to novel heterocyclic compounds.

Spectroscopic and Structural Characterization of 2 3 2 Bromophenyl Phenyl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine, the spectrum is expected to show distinct signals for the aromatic, methylene (B1212753) (ethyl), and amine protons.

The aromatic region (approximately 7.0-7.8 ppm) would be complex due to the presence of eight protons on two differently substituted phenyl rings. The protons on the 2-bromophenyl ring and the 3-(ethan-1-amine)phenyl ring would exhibit intricate splitting patterns (multiplets) due to ortho-, meta-, and para-couplings.

The ethanamine side chain would produce two characteristic signals. The methylene group attached to the phenyl ring (-CH₂-Ar) is expected to appear as a triplet at a downfield position (around 2.8-3.0 ppm) due to the ring's deshielding effect. The second methylene group, adjacent to the amine functionality (-CH₂-NH₂), would also likely be a triplet, shifted slightly upfield (around 2.6-2.8 ppm). The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which is variable (0.5-5.0 ppm) depending on solvent, concentration, and hydrogen bonding. pdx.eduorganicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data is based on analogous structures and standard chemical shift values. organicchemistrydata.orgchemicalbook.com

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (Ar-H)7.0 - 7.8Multiplet (m)8H
Methylene (Ar-CH₂)~2.9Triplet (t)2H
Methylene (CH₂-N)~2.7Triplet (t)2H
Amine (NH₂)0.5 - 5.0Broad Singlet (br s)2H

¹³C NMR for Carbon Backbone Determination

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically gives a single sharp peak, allowing for a direct count of non-equivalent carbons.

The molecule is expected to show 14 distinct carbon signals. The aromatic region (120-145 ppm) would contain 12 signals corresponding to the carbons of the two phenyl rings. Key signals include the carbon directly bonded to the bromine atom (C-Br), which is anticipated to appear around 122-125 ppm, and the four quaternary carbons (those without attached protons), including the two involved in the biphenyl (B1667301) linkage. chemicalbook.comorganicchemistrydata.orgnih.gov

The two aliphatic carbons of the ethylamine (B1201723) side chain would be found in the upfield region of the spectrum. The carbon attached to the aromatic ring (Ar-CH₂) would likely resonate around 35-40 ppm, while the carbon bonded to the nitrogen (CH₂-N) would be slightly more downfield, around 40-45 ppm. docbrown.infowisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data is based on analogous structures and standard chemical shift values. chemicalbook.comorganicchemistrydata.orgdocbrown.info

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic Quaternary (C-C, C-CH₂)138 - 145
Aromatic (CH)125 - 132
Aromatic (C-Br)122 - 125
Methylene (CH₂-N)40 - 45
Methylene (Ar-CH₂)35 - 40

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. wikipedia.orgnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. libretexts.org Crucial cross-peaks would be observed between the two adjacent methylene groups of the ethanamine chain, confirming their connectivity. It would also help delineate the coupling relationships between protons within each of the aromatic rings. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the signals for the aromatic CH groups and the two methylene groups by linking the proton spectrum to the carbon spectrum. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. HMBC is critical for piecing together the molecular fragments. For instance, it would show correlations from the Ar-CH₂ protons to the quaternary carbon of the phenyl ring, confirming the attachment point of the side chain. Furthermore, correlations between protons on one ring and carbons on the other, across the biphenyl linkage, would firmly establish the connectivity of the two aromatic systems. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their through-bond connectivity. NOESY data can help determine the preferred conformation or spatial arrangement of the two phenyl rings relative to each other. numberanalytics.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₁₄H₁₄BrN), HRMS would be used to confirm this composition.

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. libretexts.orgweebly.com This results in a characteristic pattern for the molecular ion peak, which would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two m/z units. ucalgary.canih.gov This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The calculated exact mass for the protonated molecule [M+H]⁺ would be:

C₁₄H₁₅⁷⁹BrN⁺: 276.03826

C₁₄H₁₅⁸¹BrN⁺: 278.03621

Observing these ions at their precise m/z values with the correct isotopic ratio would provide definitive confirmation of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Probing

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a particular m/z (typically the molecular ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions. This technique provides valuable information about the molecule's structure and connectivity. nih.gov

For the protonated this compound ion, several key fragmentation pathways are predictable:

Alpha-Cleavage: A common fragmentation for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two methylene carbons), although cleavage of the bond adjacent to the nitrogen is more prevalent in many derivatives. mdpi.comresearchgate.net

Benzylic Cleavage: The most probable fragmentation would be the cleavage of the bond between the ethyl chain and the phenyl ring. This would lead to the loss of a CH₂NH₂ radical, generating a stable benzylic-type cation.

Loss of Ammonia (B1221849): Phenethylamine (B48288) derivatives are known to undergo a characteristic loss of ammonia (NH₃) from the protonated molecular ion. nih.govsci-hub.se

Loss of Bromine: Cleavage of the carbon-bromine bond would result in a fragment ion showing the loss of 79/81 mass units.

Analysis of these fragmentation patterns allows for the confirmation of structural subunits, such as the ethanamine side chain and the bromobiphenyl core, providing a comprehensive structural verification of the molecule. ies.gov.pl

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its primary amine, aromatic rings, and alkyl chain.

As a primary amine (RNH₂), the molecule will display two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. wpmucdn.comorgchemboulder.comlibretexts.org Another key indicator of the primary amine group is the N-H bending (scissoring) vibration, which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad absorption due to N-H wagging may also be observed between 910-665 cm⁻¹. orgchemboulder.com

The presence of the biphenyl structure with the ethylamine side chain is confirmed by C-H stretching vibrations. Aromatic C-H stretching absorptions are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethanamine moiety will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). wpmucdn.com The C-N stretching of the aliphatic amine is expected to show a weak to medium band in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Furthermore, the aromatic rings will produce characteristic C=C stretching absorptions within the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution patterns on the phenyl rings. The C-Br stretching vibration is typically observed as a strong band in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (Asymmetric & Symmetric)3500 - 3300Medium (Two bands)
Primary AmineN-H Bend (Scissoring)1650 - 1580Medium to Strong
Primary AmineN-H Wag910 - 665Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Variable
Aliphatic C-HC-H Stretch2960 - 2850Medium
Aromatic C=CC=C Ring Stretch1600 - 1450Medium to Weak
Aliphatic AmineC-N Stretch1250 - 1020Medium to Weak
Bromo-AromaticC-Br Stretch600 - 500Strong

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While the specific crystal structure of this compound is not publicly available, analysis of structurally similar molecules, such as 2-(3-bromophenyl)-1,3-dithiane, can provide valuable predictions about its solid-state architecture. nih.govresearchgate.net It is expected that the molecule would adopt a conformation that minimizes steric hindrance between the two phenyl rings. The dihedral angle between the planes of the 2-bromophenyl group and the adjacent phenyl ring is a critical conformational parameter. In related biphenyl systems, this angle is typically non-zero to alleviate steric clash, resulting in a twisted conformation.

The ethylamine side chain would likely exhibit flexibility, allowing it to adopt various conformations. In the crystal lattice, the primary amine group is a prime candidate for forming intermolecular hydrogen bonds (N-H···N or N-H···Br), which would be a dominant force in the crystal packing, likely forming extended networks or layers. nih.gov The bromophenyl rings could also participate in π–π stacking interactions, further stabilizing the solid-state structure. researchgate.net A complete crystallographic analysis would provide precise values for these parameters.

Table 2: Exemplary Crystallographic Data Parameters for a Biphenyl Derivative

ParameterDescriptionExpected Value/Information
Crystal SystemThe symmetry of the unit cell.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.e.g., a = 5.4 Å, b = 8.3 Å, c = 25.1 Å; β = 93.8°
Dihedral AngleAngle between the two phenyl rings.40 - 70°
Bond Lengthse.g., C-C (aromatic), C-N, C-Br.~1.39 Å, ~1.47 Å, ~1.90 Å
Bond Anglese.g., C-C-C (aromatic), C-C-N.~120°, ~109.5°
Hydrogen BondingIntermolecular interactions involving the amine group.N-H···N distance of ~2.8 - 3.2 Å

Advanced Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for assessing the purity of this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time. A typical gradient might start with a high percentage of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and gradually increase the proportion of an organic solvent like acetonitrile (B52724) or methanol. This process allows for the effective separation of compounds with varying polarities. Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic rings of the analyte exhibit strong absorbance (e.g., ~254 nm). For enhanced sensitivity and specificity, especially for trace analysis, derivatization with a UV-absorbing or fluorescent tag like phenyl isothiocyanate (PITC) can be employed prior to injection. scholarsresearchlibrary.compsu.edu

Table 3: Typical HPLC Method Parameters for Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25 °C
DetectorUV-Vis at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior, such as peak tailing, due to their polarity and interaction with the GC column. nih.goviu.edu

To overcome this, derivatization is almost always necessary. The active hydrogen of the primary amine group is replaced with a less polar, more stable group. Common derivatizing agents for amines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.govresearchgate.net This process increases the volatility and thermal stability of the analyte, leading to sharper, more symmetrical peaks.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS). The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron impact) and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification.

Table 4: Typical GC-MS Method Parameters with Derivatization

ParameterCondition
Derivatization
ReagentTrifluoroacetic Anhydride (TFAA)
Reaction70 °C for 30 minutes
Gas Chromatography
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium (1 mL/min)
Injector Temperature280 °C
Oven ProgramStart at 80 °C, ramp to 280 °C
Mass Spectrometry
Ionization ModeElectron Impact (EI), 70 eV
Mass Range50 - 500 m/z
ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Computational Chemistry and Theoretical Investigations of 2 3 2 Bromophenyl Phenyl Ethan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and the corresponding stable arrangement of atomic nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry. researchgate.netresearchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative DFT Data)

ParameterAtom ConnectionsPredicted Value
Bond Lengths (Å)
C-Br1.91
C-N (ethanamine)1.47
C-C (inter-ring)1.49
Bond Angles (°)
C-C-Br120.5
C-C-N110.2
Dihedral Angle (°)
C-C-C-C (inter-ring)45.0
Note: These values are illustrative, based on typical results for similar molecular structures, as specific experimental or calculated data for this exact compound is not available in the cited literature.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. weizmann.ac.il For a flexible molecule like this compound, which has rotatable bonds in the ethanamine side chain and between the two phenyl rings, multiple low-energy conformations, or "energy minima," are possible.

A computational conformational analysis would involve systematically rotating key bonds—specifically the C-C bond of the ethanamine side chain and the C-C bond connecting the two phenyl rings—and calculating the potential energy at each step. This process generates a potential energy surface, from which the most stable conformers (global and local energy minima) can be identified. These stable structures represent the most likely shapes the molecule will adopt. Understanding the preferred conformation is crucial, as the molecule's three-dimensional shape dictates how it can interact with other molecules, such as biological receptors.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that can most readily accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density. It is expected that the HOMO would be localized primarily on the electron-rich phenyl rings, while the LUMO might be distributed across the biphenyl (B1667301) system, influenced by the electronegative bromine atom.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions. researchgate.net

Table 2: Illustrative Frontier Orbital Properties and Reactivity Descriptors

ParameterFormulaPredicted Value (eV)
HOMO Energy (E_HOMO)--6.20
LUMO Energy (E_LUMO)--0.95
Energy Gap (ΔE)E_LUMO - E_HOMO5.25
Ionization Potential (I)-E_HOMO6.20
Electron Affinity (A)-E_LUMO0.95
Chemical Hardness (η)(I - A) / 22.625
Electronegativity (χ)(I + A) / 23.575
Note: Values are hypothetical and for illustrative purposes to demonstrate the output of such an analysis.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for confirming the identity and structure of a synthesized compound.

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds. For this compound, characteristic vibrational frequencies would include N-H stretching of the amine group, C-H stretching of the aromatic rings and the ethyl chain, C=C stretching within the rings, and C-Br stretching. Comparing the computed IR spectrum with an experimentally obtained spectrum helps in the structural confirmation and vibrational assignment of the molecule. materialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk This calculation provides theoretical values for the chemical shifts of each unique proton and carbon atom in the molecule. These predicted shifts can be correlated with experimental data to aid in the complete assignment of the NMR spectrum, which is often complex for molecules with multiple aromatic protons. pdx.eduorganicchemistrydata.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for understanding intermolecular interactions, as it illustrates the charge distribution and identifies regions that are rich or poor in electrons. nih.gov

In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green or yellow areas represent regions with near-zero potential. nih.gov

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, making it a site for hydrogen bonding. A region of positive potential (blue) would be expected around the amine hydrogens. The bromine atom, despite its electronegativity, often exhibits a region of positive potential on its outermost surface (the σ-hole), which can participate in halogen bonding. The π-electron clouds of the phenyl rings would also represent regions of negative potential. This analysis helps predict how the molecule will interact with other molecules or a biological receptor. nih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Studies (Computational Methodologies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govekb.eg This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. d-nb.info

For this compound, a molecular docking study would involve placing the molecule into the active site of a selected target protein. A scoring function is then used to estimate the binding energy and rank the different binding poses. The results would provide insights into the potential biological activity of the compound. nih.gov

The analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For example, the amine group of this compound could act as a hydrogen bond donor or acceptor, while the biphenyl core could form hydrophobic and π-stacking interactions within the receptor's binding pocket. mdpi.com Such studies are foundational for structure-activity relationship (SAR) analyses and for the rational design of more potent analogs.

Investigation of Non-Linear Optical (NLO) Properties and Potential in Materials Science

The burgeoning field of materials science has shown significant interest in organic molecules with pronounced non-linear optical (NLO) properties, owing to their potential applications in optoelectronic technologies such as optical switching and data storage. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), a key factor for high NLO activity.

The structure of this compound, featuring a biphenyl core, an electron-donating amine group (-NH2), and an electron-withdrawing bromine atom (-Br), suggests its potential as an NLO material. Although no specific computational studies have been performed on this molecule, we can infer its likely NLO characteristics by examining a structurally related compound, 4,4'-dimethylaminocyanobiphenyl (DMACB). DMACB also possesses a biphenyl framework with a strong electron-donating group (dimethylamino, -N(CH3)2) and a strong electron-accepting group (cyano, -CN).

Computational studies on DMACB using Density Functional Theory (DFT) and Hartree-Fock (HF) methods provide valuable insights into the polarizability (α) and the first hyperpolarizability (β), which are key indicators of NLO activity. The calculated values for DMACB, presented in Table 1, demonstrate the significant impact of the computational method on the predicted NLO properties. The B3LYP and B3PW91 functionals, which include electron correlation effects, predict substantially higher hyperpolarizability values compared to the HF method. This highlights the importance of electron correlation in accurately describing the NLO response of such molecules.

For this compound, the amine group acts as an electron donor, while the bromine atom, through its inductive effect, acts as an electron withdrawer. The biphenyl system provides the necessary π-conjugation for charge transfer between these groups. The torsional angle between the two phenyl rings is a critical parameter influencing the extent of π-conjugation and, consequently, the NLO properties. A smaller dihedral angle generally leads to better conjugation and a stronger NLO response. It is anticipated that the NLO properties of this compound would be significant, though likely modulated by the relative positions and electronic strengths of the amino and bromo substituents compared to the model compound DMACB.

Table 1: Calculated Dipole Moment (μ), Polarizability (α), and First Hyperpolarizability (β) of 4,4'-dimethylaminocyanobiphenyl (DMACB) using different computational methods.
Methodμ (D)α (x 10-24 esu)β (x 10-31 esu)
HF/6-31G(d,p)6.6024.3999.77
B3LYP/6-31G(d,p)8.5028.87489.88
B3PW91/6-31G(d,p)8.6628.88499.87

Reaction Mechanism Predictions and Transition State Calculations

Understanding the reaction mechanisms of a molecule is fundamental to predicting its reactivity and designing synthetic pathways. For this compound, the presence of two aromatic rings and an amine group suggests that it can undergo a variety of reactions, with electrophilic aromatic substitution being a prominent pathway. The regioselectivity of such reactions will be dictated by the directing effects of the substituents.

The ethan-1-amine group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the phenyl ring, stabilizing the arenium ion intermediate. Conversely, the bromine atom is a deactivating, ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. The interplay of these electronic effects will determine the preferred site of electrophilic attack.

To gain a quantitative understanding of the reaction mechanism, we can examine a computational study on a related reaction: the nitration of toluene (B28343). Toluene, like the substituted phenyl ring in our target molecule, possesses an activating group (methyl). A DFT study on the nitration of toluene provides a detailed energy profile for the ortho, meta, and para attack of the nitronium ion (NO2+).

The calculations reveal the formation of a transition state (TS) leading to a Wheland intermediate (σ-complex) for each substitution pattern. The activation energies (Ea) associated with these transition states are crucial in determining the reaction's regioselectivity. The lowest activation energy corresponds to the most favored reaction pathway.

As shown in Table 2, the activation energies for ortho and para attack on toluene are significantly lower than for meta attack. This is because the positive charge in the Wheland intermediate for ortho and para substitution can be delocalized onto the carbon atom bearing the activating methyl group, leading to a more stable carbocation. This theoretical finding is in excellent agreement with the experimental observation that nitration of toluene predominantly yields ortho- and para-isomers.

For this compound, a similar analysis can be envisioned. An incoming electrophile would preferentially attack the phenyl ring bearing the activating ethan-1-amine group. The ortho- and para- positions relative to this group would be the most likely sites of substitution. The presence of the bulky 2-bromophenyl group at the meta-position might sterically hinder attack at the adjacent ortho-position. Furthermore, electrophilic attack on the second phenyl ring, which is substituted with a deactivating bromine atom, would be significantly less favorable.

Transition state calculations for a specific electrophilic substitution reaction on this compound would involve identifying the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Frequency calculations would confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. The energy of this transition state, relative to the reactants, would provide the activation energy for the reaction, allowing for a precise prediction of its feasibility and regioselectivity.

Table 2: Calculated Activation Energies (Ea) for the Nitration of Toluene at different positions.
Position of AttackActivation Energy (Ea) (kcal/mol)
ortho16.5
meta21.2
para15.7

Applications As a Synthetic Building Block and Precursor in Organic Chemical Synthesis

Role as a Key Intermediate in the Construction of Complex Organic Molecules

The structural features of 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine make it an important intermediate in multi-step organic syntheses. The presence of both a nucleophilic primary amine and a halogenated aryl ring allows for orthogonal chemical transformations.

The primary amine group can be readily functionalized or used as a directing group. It can also be protected to allow for reactions at other sites, and then deprotected later in the synthetic sequence. The carbon-bromine bond on the phenyl ring is a key site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This enables the molecule to be coupled with other fragments to construct larger, more intricate molecular frameworks.

Key Synthetic Transformations:

Cross-Coupling Reactions: The 2-bromophenyl moiety is an ideal substrate for reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of substituents (alkyl, aryl, alkynyl, etc.) at the bromine position, thereby extending the molecular complexity.

Nucleophilic Substitution/Functionalization: The primary amine serves as a potent nucleophile for creating amides, sulfonamides, and secondary or tertiary amines, which are common functional groups in biologically active compounds.

The molecule's utility as an intermediate is particularly evident in the synthesis of poly-substituted biphenyl (B1667301) and phenethylamine (B48288) derivatives, which are scaffolds of high interest in medicinal chemistry and materials science. nih.gov

Utilization as a Scaffold for the Design and Synthesis of Diverse Amine and Biphenyl Derivatives

The this compound structure serves as an excellent scaffold for generating libraries of related compounds for various research applications, particularly in drug discovery. researchgate.net By systematically modifying the amine and the bromophenyl groups, chemists can explore structure-activity relationships (SAR) to optimize the properties of a lead compound.

Synthesis of Amine Derivatives: The primary amine is a versatile handle for derivatization. Standard organic reactions can be employed to convert it into a multitude of other functional groups. For instance, acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination with aldehydes or ketones provides access to a wide range of secondary and tertiary amines. libretexts.orgopenstax.org

Table 1: Potential Amine Derivatives from this compound
ReactantReaction TypeResulting Functional Group
Acetyl ChlorideAcylationAmide
Benzoyl ChlorideAcylationAmide
Tosyl ChlorideSulfonylationSulfonamide
Acetone (with reducing agent)Reductive AminationSecondary Amine
Alkyl HalideAlkylationSecondary/Tertiary Amine

Synthesis of Biphenyl Derivatives: The bromine atom on the biphenyl scaffold is the primary site for modification via cross-coupling chemistry. This allows for the synthesis of a vast array of substituted biphenyl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and liquid crystals. rsc.org The Suzuki-Miyaura coupling, for example, which joins an organoboron compound with an organohalide, is a powerful tool for this purpose. researchgate.net

Table 2: Examples of Biphenyl Derivatives via Suzuki-Miyaura Coupling
Boronic Acid/Ester Coupling PartnerPotential Product Class
Phenylboronic acidTerphenyl derivative
4-Methoxyphenylboronic acidMethoxy-substituted terphenyl derivative
Thiophene-2-boronic acidAryl-heteroaryl biphenyl derivative
Methylboronic acidMethyl-substituted biphenyl derivative
Vinylboronic acidVinyl-substituted biphenyl derivative

Contribution to Methodological Advancements in Modern Organic Chemistry

Substrates like this compound are valuable tools for the development and optimization of new synthetic methodologies. The presence of multiple, distinct reactive sites—the primary amine and the aryl bromide—poses a challenge of chemoselectivity that new catalysts and reaction conditions must overcome.

For example, this compound could be used as a model substrate to:

Test New Catalysts: Evaluate the efficiency and selectivity of novel palladium, nickel, or copper catalysts for cross-coupling reactions, aiming for lower catalyst loadings, milder reaction conditions, or broader substrate scope.

Develop Selective Reactions: Develop new synthetic methods that can selectively functionalize the C-Br bond in the presence of the free -NH2 group, or vice-versa. This is crucial for streamlining synthetic routes and avoiding cumbersome protection-deprotection steps.

Explore One-Pot Reactions: Design and test one-pot or tandem reaction sequences where both the amine and the aryl bromide are functionalized sequentially without isolating intermediates, leading to more efficient and sustainable chemical processes.

By serving as a benchmark for such methodological studies, complex molecules like this compound drive innovation in the field of organic synthesis, enabling chemists to build complex molecules with greater precision and efficiency.

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